molecular formula C14H13NO B019211 2-(3,4-Dimethylbenzoyl)pyridine CAS No. 102001-19-4

2-(3,4-Dimethylbenzoyl)pyridine

Cat. No. B019211
M. Wt: 211.26 g/mol
InChI Key: NETHQVWMLWXEMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(3,4-Dimethylbenzoyl)pyridine often involves strategic functionalization of pyridine derivatives. For example, studies have detailed the synthesis of various pyridine-based compounds through reactions that include nitro displacement, catalytic hydrolysis, and cyclodehydration steps, indicating the complexity and versatility in synthesizing pyridine derivatives (Gilbile et al., 2017).

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by X-ray diffraction and DFT quantum chemical calculations. Studies on compounds like 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine have shown that these molecules can exhibit nearly planar configurations, highlighting the planarity and rigidity common in pyridine derivatives, which could be analogous to 2-(3,4-Dimethylbenzoyl)pyridine (Kucharska et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives can be complex and varied. For instance, the creation of 3-(dimethylboryl)pyridine demonstrated unique steric effects in scrambling reactions, suggesting that pyridine derivatives can undergo a range of chemical transformations with significant implications for their reactivity and utility in organic synthesis (Wakabayashi et al., 2008).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as melting points, solubility, and crystallinity, are critical for their application in material science and chemistry. The structure and intermolecular interactions, like hydrogen bonding and π-π stacking, significantly influence these properties, as seen in the analysis of compounds like ethyl 4,6-dimethyl-3-oxo-2-phenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridine monohydrate (Akhramez et al., 2016).

Chemical Properties Analysis

Pyridine derivatives exhibit a range of chemical properties, including reactivity towards various reagents, the ability to form complex structures, and participation in hydrogen bonding. These properties are crucial for their roles in catalysis, pharmaceuticals, and materials science. The synthesis and characterization of novel polyimides derived from pyridine-containing monomers illustrate the chemical versatility and potential applications of these compounds (Wang et al., 2006).

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from pyridine, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods : The synthesis of TFMP involves various chemical reactions, including vapor-phase reactions .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Medicinal Chemistry Research

    • Field : Medicinal Chemistry Research .
    • Application : Pyridine and its analogous forms are used as a source of clinically useful agents in medicinal chemistry research . This scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA .
    • Methods : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
    • Results : Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance . A larger share of novel pyridine-based drug candidates is expected in the future .
  • Pyridinium Salts

    • Field : Organic Chemistry .
    • Application : Pyridinium salts, which can be synthesized from pyridine, are used in a wide range of research topics . They are found in many natural products and bioactive pharmaceuticals .
    • Methods : The synthesis of pyridinium salts involves various chemical reactions .
    • Results : Pyridinium salts have played an intriguing role in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
  • Pyridine-Based Drug Candidates

    • Field : Medicinal Chemistry .
    • Application : Pyridine-based molecules are used in drug crafting and the subsequent emergence of several potent and eligible candidates against a range of diversified diseases .
    • Methods : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
    • Results : Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance . A larger share of novel pyridine-based drug candidates is expected in the future .

properties

IUPAC Name

(3,4-dimethylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-7-12(9-11(10)2)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETHQVWMLWXEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642030
Record name (3,4-Dimethylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylbenzoyl)pyridine

CAS RN

102001-19-4
Record name (3,4-Dimethylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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